5-Iminodaunorubicin

Description

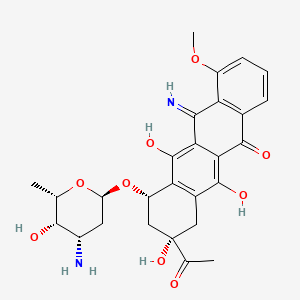

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLIIPIJZPKUEG-HPTNQIKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67324-99-6 (hydrochloride(NSC-254681)) | |

| Record name | 5-Iminodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72983-78-9 | |

| Record name | 5-Iminodaunorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72983-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iminodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-IMINODAUNORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P910685S6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Iminodaunorubicin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 5-iminodaunorubicin, an analog of the potent anthracycline antibiotic, daunorubicin. This document details the scientific rationale behind its development, its chemical synthesis, and its mechanism of action, with a focus on quantitative data and detailed experimental protocols.

Discovery and Rationale

This compound was first synthesized in 1979 by Tong, Henry, and Acton.[1] The primary motivation for its creation was to mitigate the dose-limiting cardiotoxicity associated with its parent compound, daunorubicin, a widely used chemotherapeutic agent. The hypothesis was that modification of the C-5 quinone moiety, a region implicated in the generation of reactive oxygen species (ROS) and subsequent cardiotoxicity, could lead to a safer yet still effective antitumor agent. The introduction of an imino group at the C-5 position was found to retain antileukemic activity while reducing cardiotoxic effects in preclinical models.[1]

Chemical Synthesis

The synthesis of this compound is a direct modification of daunorubicin. The process involves the treatment of daunorubicin with methanolic ammonia.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Daunorubicin hydrochloride

-

Methanol, anhydrous

-

Ammonia gas

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

A solution of daunorubicin hydrochloride in anhydrous methanol is prepared.

-

The solution is cooled in an ice bath.

-

Anhydrous ammonia gas is bubbled through the solution for a specified period.

-

The reaction mixture is then allowed to stand at a low temperature until the reaction is complete, monitored by thin-layer chromatography (TLC).

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in chloroform and washed with water to remove any remaining salts.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-methanol gradient).

-

The fractions containing the pure this compound are pooled and the solvent is evaporated to yield the final product as a dark-colored solid.

Note: This is a generalized protocol based on the original synthesis.[1] Researchers should consult the primary literature for specific reaction times, temperatures, and concentrations.

Quantitative Data

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀N₂O₉ | Inferred |

| Appearance | Dark purple solid | [1] |

| UV-Vis (λmax, MeOH) | 236, 254, 290, 480, 510, 546 nm | [1] |

Biological Activity: In Vivo Antitumor Efficacy

| Animal Model | Tumor Model | Drug | Dose (mg/kg) | T/C (%)* | Reference |

| Mice | L1210 Leukemia | This compound | 4.0 | 150 | [1] |

| Mice | L1210 Leukemia | Daunorubicin | 2.7 | 150 | [1] |

*%T/C = (Median survival time of treated group / Median survival time of control group) x 100

Cardiotoxicity Data

| Animal Model | Parameter | This compound | Daunorubicin | Reference |

| Rat | QRS interval prolongation (at equimolar doses) | Less pronounced | More pronounced | [1] |

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is believed to be similar to that of daunorubicin, primarily involving DNA intercalation and inhibition of topoisomerase II.[2] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and ultimately apoptosis.

However, the modification at the C-5 position does alter its biological properties. This compound does not spontaneously generate free radicals to the same extent as doxorubicin (a close analog of daunorubicin), which may contribute to its reduced cardiotoxicity.[2] While the parent compound, daunorubicin, is known to activate the sphingomyelin-ceramide pathway as part of its apoptotic signaling, specific studies on the signaling pathways uniquely affected by this compound are limited.[3][4]

The generally accepted mechanism of action for anthracyclines, which is likely shared by this compound, is depicted below.

References

- 1. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of DNA scission and cytotoxicity produced by Adriamycin and this compound in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

topoisomerase II inhibition by 5-Iminodaunorubicin

An In-Depth Technical Guide to the Inhibition of Topoisomerase II by 5-Iminodaunorubicin For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinone-modified analogue of the anthracycline antibiotic daunorubicin. Anthracyclines, including the widely used doxorubicin and daunorubicin, are potent anticancer agents whose primary mechanism of action involves the inhibition of DNA topoisomerase II (Topo II). These drugs act as "topoisomerase poisons," trapping the enzyme in a covalent complex with DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental evaluation of this compound as a Topo II inhibitor. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Introduction to Topoisomerase II and Anthracyclines

DNA topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation.[1][2] The enzyme functions by creating a transient double-strand break in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then religating the G-segment.[1] This catalytic cycle is critical for maintaining genomic integrity.

Due to their essential role in proliferating cells, topoisomerase II enzymes are a key target for anticancer drugs.[1][3] Anthracyclines like doxorubicin and daunorubicin are a major class of Topo II inhibitors.[1][4] They function as "poisons" by intercalating into DNA and stabilizing the Topo II-DNA cleavage complex, which is a transient intermediate in the enzyme's catalytic cycle.[1][5] This stabilization prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks and triggering apoptotic cell death.[1][4] this compound, a synthetic analogue, was developed to explore modifications to the anthracycline structure, potentially altering its activity and side-effect profile.[6]

Mechanism of Topoisomerase II Inhibition by this compound

Like its parent compound, this compound is understood to function as a topoisomerase II poison. The core mechanism involves the stabilization of the Topo II-DNA cleavage complex. This action transforms the essential enzyme into a cellular toxin that generates DNA lesions.

The catalytic cycle of Topoisomerase II can be broken down into several key steps. This compound, similar to other anthracyclines, is believed to interfere specifically with the religation step.

Quantitative Analysis of Inhibition and Cytotoxicity

Quantitative data for this compound is limited in the public domain. However, studies on closely related analogues provide a basis for comparison. For instance, a study on 13-deoxy, 5-iminodoxorubicin (DIDOX), a doxorubicin analogue, showed it had no apparent effect on topoisomerase IIβ decatenation at concentrations up to 100 μM, whereas doxorubicin (DOX) inhibited the same enzyme with an EC50 of 40.1 μM.[6][7] This suggests that modifications at the 5-position can significantly impact Topo II interaction.

It's important to note that while DIDOX showed reduced Topo IIβ interaction, it displayed cytotoxic efficacy similar to doxorubicin, indicating other mechanisms may contribute to its anticancer effects.[6][7]

Table 1: Comparative Topoisomerase IIβ Inhibition

| Compound | Target | Assay | Result | Citation |

|---|---|---|---|---|

| Doxorubicin (DOX) | Topoisomerase IIβ | kDNA Decatenation | EC50 = 40.1 μM | [6][7] |

| 13-deoxy, 5-iminodoxorubicin (DIDOX) | Topoisomerase IIβ | kDNA Decatenation | No apparent effect (0.1-100 μM) |[6][7] |

Studies on other novel Topo II inhibitors provide context for the range of inhibitory concentrations. For example, some benzofuroquinolinedione derivatives show potent Topo II inhibition with IC50 values as low as 0.68 μM, significantly more potent than etoposide (IC50 = 78.4 μM) and similar to doxorubicin (IC50 = 2.67 μM).[8]

Table 2: Cytotoxicity of this compound vs. Adriamycin (Doxorubicin)

| Cell Line | Drug | Effect | Observation | Citation |

|---|---|---|---|---|

| Human Colon Carcinoma | This compound | DNA Single-Strand Breakage | Produced more breakage than Adriamycin at equivalent cytocidal concentrations. | [No source found] |

| Human Colon Carcinoma | This compound | Cellular Pharmacokinetics | Showed rapid uptake and efflux compared to Adriamycin. | [No source found] |

| Human Colon Carcinoma | this compound & Adriamycin | DNA Scission | Induction of equivalent single-strand breakage at similar intracellular concentrations. | [No source found] |

Cellular Effects: Uptake, Efflux, and DNA Damage

The cellular pharmacokinetics of an anthracycline are critical to its efficacy. This compound has been shown to have rapid rates of both cellular uptake and efflux when compared to doxorubicin (Adriamycin). [No source found] This rapid kinetic profile correlates with its DNA damaging properties. At equivalent cytotoxic concentrations, this compound induces more DNA single-strand breaks initially, but this damage is also more rapidly repaired or reversed upon drug removal, consistent with its faster efflux from the cell. [No source found]

The ability of this compound to induce DNA-protein crosslinks is a direct consequence of its mechanism as a Topo II poison. The stabilization of the cleavage complex results in the enzyme being covalently bound to the 5' ends of the broken DNA strands.[5] Some novel anthracycline derivatives have been shown to induce dose-dependent DNA crosslinking activity at nanomolar concentrations.[9]

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the enzymatic activity of Topo II by its ability to separate, or decatenate, the interlocked DNA minicircles of kinetoplast DNA (kDNA). Inhibition of this process is a measure of the drug's effect on the enzyme's catalytic activity.

Materials:

-

Human Topoisomerase IIα or IIβ (recombinant)

-

Kinetoplast DNA (kDNA) substrate

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)[10]

-

10x ATP Solution (e.g., 30 mM)[10]

-

Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)[10]

-

STEB (Stop) Buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[10]

-

This compound and control compounds (e.g., Doxorubicin, Etoposide) dissolved in DMSO

-

Agarose, TAE buffer, Ethidium bromide for gel electrophoresis

Procedure:

-

On ice, prepare a reaction mix containing 10x Assay Buffer, 10x ATP, kDNA, and sterile water.[10]

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add the test compound (this compound) or DMSO (vehicle control) to the respective tubes.[10]

-

Add diluted Topo II enzyme to all tubes except the negative control. The amount of enzyme should be predetermined to achieve full decatenation in the control reaction.[10]

-

Mix gently and incubate the reactions at 37°C for 30 minutes.[10][11]

-

Stop the reaction by adding STEB buffer.[10]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 85V for 1-2 hours.[10]

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.[10]

-

Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is quantified by the reduction in the amount of decatenated product compared to the control.

In Vitro DNA Cleavage Assay

This assay is used to determine if a compound acts as a Topo II poison by stabilizing the covalent cleavage complex, leading to an increase in cleaved DNA.

Materials:

-

Purified Human Topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM MgCl₂)[12]

-

This compound and positive control (e.g., Etoposide)

-

Sodium Dodecyl Sulfate (SDS) solution (e.g., 5%)[12]

-

Proteinase K

-

EDTA solution (e.g., 250 mM)[12]

-

Agarose, TBE buffer, Ethidium bromide

Procedure:

-

Set up reaction mixtures containing plasmid DNA and reaction buffer.[12]

-

Add varying concentrations of this compound or a positive control. Include a no-drug control.

-

Initiate the reaction by adding Topo II enzyme.

-

Incubate at 37°C for 20-30 minutes to allow cleavage complexes to form.[12]

-

Stop the reaction and trap the covalent complexes by adding SDS, followed by Proteinase K to digest the enzyme.[12]

-

Add EDTA to chelate magnesium ions and prevent further enzymatic activity.[12]

-

Analyze the DNA products by agarose gel electrophoresis.

-

Analysis: The conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III) indicates the formation of double-strand breaks. An increase in the amount of linear DNA in the presence of the drug demonstrates its activity as a Topo II poison.[13]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[14][15]

Materials:

-

Cancer cell line of interest (e.g., human colon carcinoma)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[16]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[16]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as controls.

-

Incubate the plates for a specified exposure time (e.g., 72 hours) at 37°C in a CO₂ incubator.[16]

-

After incubation, remove the drug-containing medium and add MTT solution to each well.[16]

-

Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[16]

-

Shake the plate for 15 minutes to ensure complete solubilization.[16]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[16]

-

Analysis: Calculate the percentage of cell viability for each drug concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

Conclusion

This compound acts as a topoisomerase II inhibitor, consistent with its structural similarity to other anthracyclines. Its primary mechanism involves trapping the Topo II-DNA cleavage complex, which classifies it as a topoisomerase poison. This action leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. Compared to its parent compounds, it exhibits distinct cellular pharmacokinetics, characterized by rapid uptake and efflux, which influences its DNA damaging profile. While direct quantitative comparisons of its Topo II inhibitory potency are not widely available, the provided methodologies offer a robust framework for the detailed characterization of this compound and novel analogues. Further investigation into its isoform specificity (Topo IIα vs. Topo IIβ) and its efficacy in drug-resistant cell lines is warranted to fully understand its therapeutic potential.

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of DNA-adducts and induction of DNA-crosslinks and chromosomal aberrations by the new potent anthracycline antitumor antibiotics: morpholinodaunomycin, cyanomorpholinodaunomycin and cyanomorpholinoadriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Iminodaunorubicin: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a synthetically derived anthracycline, an analogue of the potent chemotherapeutic agent daunorubicin.[1] Developed as a quinone-modified compound, it exhibits promising antitumor activity with a notable reduction in cardiotoxicity compared to its parent drug.[2] This technical guide provides an in-depth overview of the known chemical properties and stability of this compound, offering valuable insights for researchers and professionals involved in its development and application. While specific experimental data for some physicochemical parameters are not extensively available in the public domain, this guide furnishes detailed, generalized experimental protocols for their determination, based on established methods for analogous compounds.

Chemical Properties

The fundamental chemical identity of this compound is crucial for understanding its behavior in biological and pharmaceutical contexts.

| Property | Value | Source |

| Molecular Formula | C27H30N2O9 | [3] |

| Molecular Weight | 526.5 g/mol | [3] |

| CAS Number | 72983-78-9 | [4] |

pKa, Solubility, and Lipophilicity

Experimental Protocols

Determination of Ionization Constant (pKa)

The pKa of a compound is essential for predicting its behavior at different physiological pH values. A common method for pKa determination is through UV-Visible spectrophotometry.

Protocol: Spectrophotometric pKa Determination

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 12, covering the expected pKa range.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Dilute an aliquot of the stock solution in each buffer solution to a final concentration suitable for UV-Vis analysis, ensuring the organic solvent concentration is minimal (typically <1%) to avoid significant shifts in pKa.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample from approximately 200 to 600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) that show significant changes with pH. Plot absorbance at these wavelengths against pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the sigmoidal curve.

Determination of Solubility

Solubility is a critical parameter for drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.

Protocol: Shake-Flask Solubility Measurement

-

Solvent Selection: Choose a range of relevant solvents, including purified water, buffered solutions at various pH values (e.g., pH 4.5, 6.8, 7.4), and common organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

-

Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. The shake-flask method is the traditional approach, though HPLC-based methods are also widely used.

Protocol: Shake-Flask logP Determination

-

Phase Preparation: Prepare water (or a suitable buffer, e.g., pH 7.4) and n-octanol that are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Stability

The stability of this compound under various stress conditions is a critical factor for its formulation, storage, and clinical use.

Oxidative Stability

Studies have shown that this compound can undergo enzymatic oxidation. The kinetics of horseradish peroxidase-catalyzed oxidation by hydrogen peroxide have been investigated at pH 3, 6, and 8, leading to the formation of a nitrogen-centered free radical metabolite.[5] This indicates a potential pathway for metabolic activation and degradation. In contrast, the parent compound, daunorubicin, does not undergo oxidation under the same conditions.[5]

Photostability

While comprehensive photostability studies in accordance with ICH guidelines are not available in the reviewed literature, it has been reported that this compound does not possess photosensitizing properties, unlike its parent compound. This suggests a potentially greater intrinsic photostability.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data for this compound is lacking, the following protocols outline standard stress conditions that should be applied.

Experimental Protocols for Stability Assessment

General Procedure for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Subject the samples to the stress conditions outlined below.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization/Quenching: Neutralize acidic or basic samples and quench oxidative reactions if necessary.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent drug and to profile the degradation products.

Hydrolytic Degradation

-

Acidic Conditions: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

-

Neutral Conditions: Reflux the drug solution in water at an elevated temperature.

-

Basic Conditions: Treat the drug solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

Oxidative Degradation

-

Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

Thermal Degradation

-

Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-100 °C) for an extended period.

Photolytic Degradation

-

Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][6][7] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for determining pKa, solubility, and logP of this compound.

Forced Degradation Study Workflow

Caption: A typical workflow for conducting forced degradation studies on a drug substance.

Hypothetical Hydrolytic Degradation Pathway

Caption: A hypothetical pathway for the hydrolytic degradation of this compound.

Conclusion

This compound represents a significant modification of the anthracycline scaffold, offering the potential for improved therapeutic outcomes with reduced cardiotoxicity. While a comprehensive public database of its physicochemical properties and stability profile is still developing, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its continued research and development. The provided protocols for determining pKa, solubility, and logP, along with the guidelines for forced degradation studies, offer a robust starting point for generating the critical data required for formulation development, stability assessment, and regulatory submissions. Further research into the specific degradation pathways and kinetics will be invaluable in fully characterizing this promising anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C27H30N2O9 | CID 72400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Enzymatic oxidative activation of this compound. Spectrophotometric and electron paramagnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and preliminary antitumor evaluation of 5-iminodoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on 5-Iminodaunorubicin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research landscape for 5-iminodaunorubicin derivatives. As analogues of the potent anthracycline antibiotic daunorubicin, these compounds have been investigated for their potential as anticancer agents with an improved therapeutic profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Core Concepts and Rationale

Daunorubicin is a cornerstone of chemotherapy for various leukemias; however, its clinical use is hampered by significant cardiotoxicity and the development of drug resistance. The primary mechanisms of action for daunorubicin include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to cytotoxic effects on cancer cells.[1][2]

The modification at the C-5 position to an imino group, creating this compound, represents a strategic effort to mitigate the cardiotoxic side effects while retaining or enhancing antitumor activity. Further derivatization, particularly at the amino group of the daunosamine sugar, has been explored to optimize the pharmacological properties of these compounds. Early research suggests that N-enamine derivatives of this compound exhibit promising antileukemic activity.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various daunorubicin and its derivatives against several cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| Daunorubicin | MCF-7 | >10 | [5] |

| Daunorubicin | U-937 | >10 | [5] |

| Daunorubicin | PC-3 | >10 | [5] |

| Daunorubicin | HCT-116 | >10 | [5] |

| Daunorubicin | A549 | >10 | [5] |

| Daunorubicin | MES-SA | >10 | [5] |

| Derivative 4a | MCF-7 | 0.81 | [5] |

| Derivative 4a | U-937 | 0.93 | [5] |

| Derivative 4a | PC-3 | 1.12 | [5] |

| Derivative 4a | HCT-116 | 1.05 | [5] |

| Derivative 4a | A549 | 1.24 | [5] |

| Derivative 4a | MES-SA | 0.89 | [5] |

| Derivative 4b | MCF-7 | 0.75 | [5] |

| Derivative 4b | U-937 | 0.88 | [5] |

| Derivative 4b | PC-3 | 0.99 | [5] |

| Derivative 4b | HCT-116 | 0.91 | [5] |

| Derivative 4b | A549 | 1.08 | [5] |

| Derivative 4b | MES-SA | 0.79 | [5] |

| Derivative 4e | MCF-7 | 0.09 | [5] |

| Derivative 4e | U-937 | 0.11 | [5] |

| Derivative 4e | PC-3 | 0.15 | [5] |

| Derivative 4e | HCT-116 | 0.12 | [5] |

| Derivative 4e | A549 | 0.18 | [5] |

| Derivative 4e | MES-SA | 0.10 | [5] |

| Derivative 4f | MCF-7 | 0.07 | [5] |

| Derivative 4f | U-937 | 0.09 | [5] |

| Derivative 4f | PC-3 | 0.11 | [5] |

| Derivative 4f | HCT-116 | 0.08 | [5] |

| Derivative 4f | A549 | 0.14 | [5] |

| Derivative 4f | MES-SA | 0.07 | [5] |

| Derivative 4g | MCF-7 | 0.85 | [5] |

| Derivative 4g | U-937 | 0.96 | [5] |

| Derivative 4g | PC-3 | 1.18 | [5] |

| Derivative 4g | HCT-116 | 1.09 | [5] |

| Derivative 4g | A549 | 1.31 | [5] |

| Derivative 4g | MES-SA | 0.92 | [5] |

| Derivative 4h | MCF-7 | 0.79 | [5] |

| Derivative 4h | U-937 | 0.91 | [5] |

| Derivative 4h | PC-3 | 1.05 | [5] |

| Derivative 4h | HCT-116 | 0.97 | [5] |

| Derivative 4h | A549 | 1.15 | [5] |

| Derivative 4h | MES-SA | 0.83 | [5] |

Experimental Protocols

Synthesis of N-enamine Derivatives of this compound

General Procedure for Reductive Amination:

-

Dissolution: Dissolve this compound hydrochloride in a suitable solvent, such as methanol.

-

Addition of Carbonyl Compound: Add an aromatic aldehyde or other carbonyl-containing compound to the solution.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 7.

-

Reducing Agent: Introduce a reducing agent, such as sodium cyanoborohydride.

-

Reaction: Stir the reaction mixture at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Topoisomerase II Inhibition Assay

The activity of topoisomerase II can be assessed by measuring the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA (kDNA).

Protocol for kDNA Decatenation Assay:

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, human topoisomerase IIα, and the appropriate reaction buffer.

-

Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time, typically 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA compared to the control.[6][7]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: Daunorubicin-induced ceramide-mediated apoptosis pathway.

Caption: Experimental workflow for Topoisomerase II inhibition assay.

Conclusion and Future Directions

Early-stage research on this compound derivatives has demonstrated their potential as a promising class of anticancer agents. The modifications at the C-5 position and further derivatization of the daunosamine sugar have yielded compounds with significant in vitro cytotoxicity, in some cases surpassing that of the parent compound, daunorubicin. The primary mechanisms of action are believed to be similar to other anthracyclines, involving topoisomerase II inhibition and the induction of apoptotic pathways, potentially through the sphingomyelin-ceramide cascade.

Future research should focus on several key areas to advance the development of these compounds:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of derivatives is needed to fully understand the relationship between chemical structure and biological activity, including potency, selectivity, and toxicity.

-

Detailed Mechanistic Studies: While the general mechanisms are understood, further investigation into the specific signaling pathways modulated by this compound derivatives is crucial. This will aid in identifying biomarkers for patient selection and potential combination therapies.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo antitumor efficacy, pharmacokinetic properties, and, most importantly, their cardiotoxicity profile compared to daunorubicin.

-

Development of Detailed and Reproducible Protocols: The dissemination of detailed experimental protocols for the synthesis and biological evaluation of these compounds is essential for the broader research community to build upon these early findings.

The continued exploration of this compound derivatives holds the potential to deliver novel anticancer therapies with improved safety and efficacy, addressing the unmet needs of patients with various malignancies.

References

- 1. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antileukemic activity of N-enamine derivatives of daunorubicin, this compound, and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND ANTILEUKEMIC ACTIVITY OF N-ENAMINE DERIVATIVES OF DAUNORUBICIN, this compound, AND DOXORUBICIN [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical and Biophysical Characterization of 5-Iminodaunorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iminodaunorubicin is a quinone-modified analogue of the anthracycline antibiotic, daunorubicin. This modification, the replacement of the C5-keto group with an imino group, significantly alters its biochemical and biophysical properties, leading to a unique pharmacological profile. This technical guide provides an in-depth overview of the characterization of this compound, focusing on its interaction with DNA, inhibition of topoisomerase II, and cytotoxic effects. While direct quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its characterization by providing detailed experimental protocols and comparative data from its parent compounds, daunorubicin and doxorubicin. The information presented herein is intended to serve as a valuable resource for researchers involved in the development and evaluation of novel anthracycline-based chemotherapeutics.

Introduction

Anthracyclines, such as daunorubicin and doxorubicin, are a cornerstone of cancer chemotherapy, widely used in the treatment of various hematological and solid tumors. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately, apoptosis. However, the clinical utility of traditional anthracyclines is often limited by dose-dependent cardiotoxicity, which is believed to be mediated, in part, by the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety.

This compound was synthesized as an analogue with a modified quinone system to potentially mitigate this cardiotoxicity. The imino substitution at the C5 position alters the electronic properties of the anthraquinone ring, which is expected to influence its interaction with DNA, topoisomerase II, and its capacity for redox cycling. This guide details the key biochemical and biophysical assays required to fully characterize this important derivative.

Biochemical Properties and Mechanism of Action

The primary mechanism of action of this compound, like other anthracyclines, is believed to involve DNA intercalation and poisoning of topoisomerase II.

DNA Intercalation

Topoisomerase II Inhibition

A critical aspect of the anticancer activity of anthracyclines is their ability to stabilize the covalent complex between topoisomerase II and DNA, often referred to as the "cleavable complex". This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. It is hypothesized that this compound also acts as a topoisomerase II poison.

Reduced Free Radical Generation

A key feature of this compound is its reduced tendency to generate free radicals compared to doxorubicin. The modification of the quinone moiety limits its participation in redox cycling, a process implicated in anthracycline-induced cardiotoxicity.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following tables present data for the parent compounds, daunorubicin and doxorubicin, to provide a comparative context for researchers.

Table 1: In Vitro Cytotoxicity of Daunorubicin and Doxorubicin against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daunorubicin | HL-60 | Acute Myeloid Leukemia | 0.01 - 0.1 | |

| Daunorubicin | K562 | Chronic Myeloid Leukemia | 0.02 - 0.2 | |

| Daunorubicin | MCF-7 | Breast Cancer | 0.1 - 1.0 | |

| Doxorubicin | MCF-7 | Breast Cancer | 0.05 - 0.5 | |

| Doxorubicin | HeLa | Cervical Cancer | 0.1 - 1.0 | |

| Doxorubicin | A549 | Lung Cancer | 0.2 - 2.0 |

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay method.

Table 2: DNA Binding Parameters of Daunorubicin and Doxorubicin

| Compound | Method | DNA Source | Binding Constant (K) (M⁻¹) | Reference |

| Daunorubicin | Fluorescence Spectroscopy | Calf Thymus DNA | 1.0 x 10⁶ - 5.0 x 10⁶ | |

| Daunorubicin | UV-Vis Spectroscopy | Calf Thymus DNA | 2.0 x 10⁵ - 1.0 x 10⁶ | |

| Doxorubicin | Isothermal Titration Calorimetry | Calf Thymus DNA | 1.0 x 10⁶ - 1.0 x 10⁷ | |

| Doxorubicin | Fluorescence Spectroscopy | Calf Thymus DNA | 2.3 x 10⁸ |

Table 3: Thermodynamic Parameters for the Interaction of Daunorubicin and Doxorubicin with DNA

| Compound | Method | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference |

| Daunorubicin | Isothermal Titration Calorimetry | -5 to -10 | -10 to 10 | -8 to -10 | |

| Doxorubicin | Isothermal Titration Calorimetry | -6 to -12 | -5 to 15 | -9 to -11 |

Note: Thermodynamic parameters are dependent on buffer conditions, ionic strength, and temperature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biochemical and biophysical properties of this compound. These protocols are based on established methods for other anthracyclines and can be adapted for the specific investigation of the 5-imino derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

DNA Binding Analysis by UV-Visible Spectroscopy

This protocol describes how to determine the binding constant of this compound to DNA.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

-

Spectrophotometric Titration: Keep the concentration of this compound constant while titrating with increasing concentrations of DNA.

-

Data Acquisition: Record the UV-Vis absorption spectrum of this compound after each addition of DNA, typically in the range of 300-600 nm.

-

Data Analysis: Monitor the changes in the absorbance of the main visible absorption band of this compound. The binding constant (K) can be calculated using the following equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(K(εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free drug, and εb is the extinction coefficient of the fully bound drug. A plot of [DNA]/(εa - εf) versus [DNA] will yield a straight line from which K can be determined.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol assesses the ability of this compound to inhibit the catalytic activity of human topoisomerase IIα.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

Drug Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no drug).

-

Enzyme Reaction: Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA with increasing drug concentration.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental characterization of this compound.

Caption: Proposed mechanism of action for this compound in a cancer cell.

Caption: Experimental workflow for the biochemical and biophysical characterization.

Conclusion

This compound represents a promising modification of the classic anthracycline scaffold, with the potential for reduced cardiotoxicity. A thorough biochemical and biophysical characterization is essential to fully understand its mechanism of action and to guide its further development. This technical guide provides a comprehensive framework for such a characterization, including detailed experimental protocols and a summary of the expected properties based on its parent compounds. While quantitative data for this compound itself remains to be fully elucidated in the public domain, the methodologies and comparative data presented here offer a solid foundation for future research in this area. Further investigation into the precise DNA binding affinity, topoisomerase II inhibitory potency, and a broader range of cytotoxic profiling will be crucial in determining the full therapeutic potential of this intriguing compound.

In-depth Analysis of 5-Iminodaunorubicin-DNA Interactions: A Review of Available Molecular Modeling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a quinone-modified analogue of the potent anthracycline anticancer agent daunorubicin. The substitution at the C-5 position is of significant interest as it has been observed to alter the biological activity and cellular pharmacokinetics of the parent compound. While the interaction of anthracyclines like daunorubicin and doxorubicin with DNA is a well-studied area, forming the basis of their chemotherapeutic action, specific molecular modeling studies detailing the precise interactions between this compound and DNA are not extensively available in the reviewed literature. This guide, therefore, synthesizes the existing knowledge on the broader class of anthracycline-DNA interactions and contextualizes the potential implications of the 5-imino modification.

Core Concepts in Anthracycline-DNA Interaction

The primary mechanism of action for anthracycline antibiotics is their intercalation into the DNA double helix. This process disrupts DNA replication and transcription, ultimately leading to cell death. The binding is a complex interplay of forces including:

-

Intercalation: The planar tetracyclic ring system of the anthracycline slides between adjacent base pairs of the DNA.

-

Minor Groove Binding: The daunosamine sugar moiety typically resides in the minor groove of the DNA, forming specific hydrogen bonds that contribute to the stability and sequence preference of the binding.

-

Electrostatic Interactions: The positively charged amino group on the sugar interacts with the negatively charged phosphate backbone of DNA.

Molecular modeling techniques, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, have been instrumental in elucidating these interactions for daunorubicin and doxorubicin.

The Influence of the 5-Imino Modification

The introduction of an imino group at the C-5 position of the anthracycline chromophore in this compound is expected to significantly alter its electronic properties and steric profile compared to the parent compound, daunorubicin, which possesses a ketone group at this position. While specific molecular modeling data for this compound is scarce, we can infer potential changes to its DNA binding based on fundamental chemical principles. The imino group may influence:

-

Hydrogen Bonding Capacity: The nitrogen atom of the imino group could act as a hydrogen bond acceptor or donor, potentially forming novel interactions within the intercalation site or with the DNA backbone.

-

Electronic Structure: The change in the electronic distribution of the chromophore could affect the π-π stacking interactions with the DNA base pairs.

-

Redox Properties: The 5-imino substitution is known to alter the redox potential of the molecule, which could influence its ability to generate reactive oxygen species, a secondary mechanism of anthracycline cytotoxicity.

Experimental studies have shown that this compound induces DNA single-strand breaks in human colon carcinoma cells, and its cellular uptake and efflux kinetics differ from that of doxorubicin.[1] Furthermore, the enzymatic oxidative activation of this compound proceeds differently from daunorubicin, suggesting a distinct metabolic pathway and mechanism of action.[2]

Experimental and Computational Methodologies for Studying Anthracycline-DNA Interactions

A comprehensive understanding of drug-DNA interactions relies on a combination of experimental and computational approaches.

Key Experimental Protocols

| Experiment Type | Methodology | Information Gained |

| Spectrophotometric Titration | The absorption spectrum of the drug is monitored upon incremental addition of DNA. Changes in the molar absorptivity and wavelength shifts are analyzed. | Binding affinity (K), stoichiometry of binding. |

| Fluorescence Spectroscopy | The quenching of the intrinsic fluorescence of the anthracycline upon binding to DNA is measured. | Binding constants, binding mode (intercalation vs. groove binding). |

| Circular Dichroism (CD) Spectroscopy | Changes in the CD spectra of DNA and the drug upon complex formation are monitored. | Conformational changes in DNA and the drug upon binding. |

| Isothermal Titration Calorimetry (ITC) | The heat released or absorbed during the binding process is measured directly. | Thermodynamic parameters of binding (ΔH, ΔS, ΔG, and K). |

| Viscometry | The change in the viscosity of a DNA solution upon addition of the drug is measured. An increase in viscosity is indicative of intercalation. | Qualitative assessment of the binding mode. |

| X-ray Crystallography & NMR Spectroscopy | These techniques provide high-resolution structural information of the drug-DNA complex. | Atomic-level details of the binding site, specific hydrogen bonds, and conformational changes. |

Computational Modeling Workflow

Molecular modeling provides a powerful lens to investigate the dynamic and energetic aspects of the this compound-DNA interaction at an atomic level. A typical workflow is depicted below.

Caption: A typical workflow for the molecular modeling of drug-DNA interactions.

Key Intermolecular Interactions in Anthracycline-DNA Complexes

The stability of the anthracycline-DNA complex is governed by a network of non-covalent interactions. While specific data for this compound is pending, the interactions observed for daunorubicin provide a foundational model.

Caption: A diagram illustrating the key intermolecular forces in anthracycline-DNA binding.

Future Directions and Conclusion

While the existing body of research provides a strong foundation for understanding the interaction of anthracyclines with DNA, dedicated molecular modeling studies on this compound are crucial for a complete picture. Such studies would provide valuable insights into its unique biological properties and could guide the rational design of next-generation anthracycline derivatives with improved efficacy and reduced cardiotoxicity. Future research should focus on:

-

Comparative Molecular Dynamics Simulations: Directly comparing the binding dynamics and thermodynamics of this compound and daunorubicin to elucidate the specific effects of the 5-imino group.

-

Quantum Mechanical Studies: Investigating the electronic structure of the this compound-DNA complex to understand the nature of the intermolecular interactions in detail.

-

Integration with Experimental Data: Combining computational predictions with experimental results from techniques like ITC and high-resolution structural methods to validate and refine the molecular models.

References

Preclinical Evaluation of Novel 5-Iminodaunorubicin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of novel 5-iminodaunorubicin analogs, a promising class of anthracycline antibiotics with potential for improved therapeutic indices. This document outlines the synthesis, in vitro cytotoxicity, in vivo antitumor activity, and mechanisms of action of these compounds, presenting data in a structured format to facilitate comparison and further research. Detailed experimental protocols and visualizations of key biological pathways are included to support drug development efforts in this area.

Introduction

This compound is a quinone-modified analog of the potent chemotherapeutic agent daunorubicin. This modification has been shown to reduce cardiotoxicity, a major dose-limiting side effect of traditional anthracyclines, while retaining significant antileukemic activity.[1] The development of novel analogs of this compound aims to further enhance antitumor efficacy, broaden the spectrum of activity, and improve the overall safety profile. This guide focuses on the preclinical data available for these next-generation compounds.

Synthesis of this compound Analogs

The synthesis of novel this compound analogs typically involves the chemical modification of the parent molecule at various positions. A common strategy is the derivatization of the amino group on the daunosamine sugar moiety.

Synthesis of N-enamine Derivatives

One approach involves the reaction of this compound with β-dicarbonyl compounds to form N-enamine derivatives.[2][3]

Experimental Protocol: General Synthesis of N-enamine Derivatives of this compound [2]

-

Dissolve this compound hydrochloride in anhydrous methanol.

-

Add a solution of the respective β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) in methanol.

-

The reaction mixture is stirred at room temperature for a specified period (typically several hours to days), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., chloroform-methanol mixtures).

-

The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR and mass spectrometry.

In Vitro Preclinical Evaluation

The initial screening of novel this compound analogs involves assessing their cytotoxic activity against a panel of cancer cell lines.

Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity [4]

-

Cell Seeding: Seed cancer cells (e.g., L1210, K562, various solid tumor cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogs and the parent compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of selected novel this compound analogs against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(1-carboethoxypropen-1-yl-2)-5-iminodaunorubicin | L1210 | Data not provided as IC50 | [2] |

| Daunorubicin Analog 4a | Multiple | ~0.1 - 1 | [5] |

| Daunorubicin Analog 4b | Multiple | ~0.1 - 1 | [5] |

| Daunorubicin Analog 4e | Multiple | <0.1 | [5] |

| Daunorubicin Analog 4f | Multiple | <0.1 | [5] |

| Daunorubicin Analog 4g | Multiple | ~0.1 - 1 | [5] |

| Daunorubicin Analog 4h | Multiple | ~0.1 - 1 | [5] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

In Vivo Preclinical Evaluation

Promising analogs from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and systemic toxicity.

Murine Leukemia Models

Murine leukemia models, such as P388 and L1210, are commonly used for the initial in vivo screening of anthracycline analogs.[2]

Experimental Protocol: In Vivo Antitumor Activity in Murine Leukemia Models [2]

-

Tumor Implantation: Inoculate compatible mice (e.g., DBA/2 or BDF1) intraperitoneally (i.p.) or intravenously (i.v.) with a known number of leukemia cells (e.g., 10^5 L1210 cells).

-

Drug Administration: Administer the this compound analogs and control compounds (e.g., parent compound, vehicle) via a specified route (e.g., i.p. or i.v.) and schedule (e.g., daily for 5 days starting 24 hours after tumor implantation).

-

Monitoring: Monitor the animals daily for signs of toxicity and record survival times.

-

Efficacy Evaluation: The primary endpoint is the increase in median survival time of treated animals compared to the control group. Efficacy is often expressed as the T/C ratio (median survival time of treated group / median survival time of control group) x 100%. A T/C value ≥ 125% is typically considered significant antitumor activity.

Quantitative In Vivo Antitumor Activity

The table below presents the in vivo antitumor activity of N-enamine derivatives of this compound in the L1210 murine leukemia model.

| Compound | Dose (mg/kg/day) | Route | T/C (%) | Reference |

| N-(1-carboethoxypropen-1-yl-2)-5-iminodaunorubicin | 2.5 | i.p. | 163 | [2] |

| N-(1-acetylpropen-1-yl-2)-5-iminodaunorubicin | 2.5 | i.p. | 145 | [2] |

| N-(1-benzoylpropen-1-yl-2)-5-iminodaunorubicin | 2.5 | i.p. | 127 | [2] |

Mechanism of Action

The primary mechanism of action of anthracyclines, including this compound and its analogs, is the inhibition of DNA topoisomerase II.[6][7] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and recombination.

Topoisomerase II Inhibition

These compounds intercalate into DNA and stabilize the topoisomerase II-DNA cleavable complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[8][9]

Cellular Uptake and Localization

The cellular uptake and subcellular localization of these analogs can influence their activity. Studies have shown that daunorubicin and its analogs rapidly accumulate in the nucleus.[10][11] Modifications to the daunosamine moiety can affect the rate of uptake and potentially the mechanism of DNA damage.[10]

Proposed Signaling Pathway for this compound Analog-Induced Apoptosis

The accumulation of DNA double-strand breaks triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).

Proposed apoptotic pathway initiated by this compound analogs.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound analogs.

A generalized workflow for the preclinical assessment of novel analogs.

Conclusion

Novel this compound analogs represent a promising avenue for the development of safer and more effective anthracycline-based chemotherapeutics. The data presented in this guide highlight the potential of these compounds, particularly N-enamine derivatives, to exhibit significant in vitro and in vivo antitumor activity. Further research is warranted to fully elucidate their mechanisms of action, explore a wider range of structural modifications, and comprehensively assess their safety profiles in more advanced preclinical models. The detailed protocols and structured data provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this important class of anticancer agents.

References

- 1. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antileukemic activity of N-enamine derivatives of daunorubicin, this compound, and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND ANTILEUKEMIC ACTIVITY OF N-ENAMINE DERIVATIVES OF DAUNORUBICIN, this compound, AND DOXORUBICIN [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]

- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular localization, vesicular accumulation and kinetics of daunorubicin in sensitive and multidrug-resistant gastric carcinoma EPG85-257 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of 5-Iminodaunorubicin: A Quest for a Safer Anthracycline

An In-depth Technical Guide on the Historical Development of 5-Iminodaunorubicin

For researchers, scientists, and drug development professionals, the story of this compound represents a significant chapter in the ongoing effort to develop safer and more effective cancer chemotherapeutics. This technical guide delves into the historical development of this daunorubicin analog, from its initial synthesis to its preclinical evaluation, providing a comprehensive overview of the core scientific endeavors that have shaped its trajectory. While clinical trial data for this compound remains elusive in publicly accessible records, this guide will also explore the clinical landscape of its parent compound, daunorubicin, to provide a rationale for the development of less cardiotoxic derivatives.

Genesis: The Synthesis of a Novel Analog

The development of this compound emerged from the pressing need to mitigate the dose-limiting cardiotoxicity associated with the highly effective anthracycline antibiotic, daunorubicin. The pioneering work in this area led to the successful synthesis of this compound, a modification at the C-5 quinone position of the daunorubicin molecule.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound hydrochloride was first reported by Tong et al. in 1979. The procedure involves the treatment of daunorubicin hydrochloride with methanolic ammonia.

Materials:

-

Daunorubicin hydrochloride

-

Anhydrous methanol

-

Anhydrous ammonia gas

-

Anhydrous ether

-

Nitrogen gas

Procedure:

-

A solution of daunorubicin hydrochloride in anhydrous methanol is prepared under a nitrogen atmosphere.

-

The solution is cooled in an ice bath.

-

Anhydrous ammonia gas is bubbled through the solution for a specified period, leading to a color change.

-

The reaction mixture is then allowed to stand at a low temperature for an extended period.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product is triturated with anhydrous ether to yield the amorphous this compound hydrochloride.

This straightforward synthesis provided a novel compound for biological evaluation, opening the door to investigating the impact of quinone modification on both the efficacy and toxicity of anthracyclines.

Preclinical Evaluation: Unraveling the Biological Profile

Following its synthesis, this compound underwent preclinical studies to assess its antitumor activity and toxicological profile, particularly in comparison to its parent compound, daunorubicin.

In Vitro Cytotoxicity

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in readily available literature, studies have demonstrated its cytotoxic potential. For instance, research comparing this compound with Adriamycin (doxorubicin) in human colon carcinoma cells showed that at equivalent cytocidal concentrations, this compound induced a greater degree of single-strand DNA breakage initially, although this damage was more rapidly repaired upon drug removal. This suggests a distinct interaction with cellular DNA compared to other anthracyclines.

Further investigations into N-enamine derivatives of this compound have been conducted to explore structure-activity relationships and enhance antileukemic activity.[1]

In Vivo Antitumor Activity

Preclinical animal models have been instrumental in evaluating the in vivo efficacy of this compound. Early studies reported that this compound retained antileukemic activity in mice.[2] However, detailed quantitative data on tumor growth inhibition across various tumor models is not comprehensively available in the public domain.

Table 1: Summary of Preclinical Biological Activity of this compound

| Assay | Model System | Key Findings | Reference |

| Cytotoxicity | Human Colon Carcinoma Cells | Induced more initial single-strand DNA breaks than Adriamycin at equivalent cytocidal concentrations. | Johnston et al., 1983 |

| Antileukemic Activity | Murine Leukemia Models | Retained antileukemic activity. | Tong et al., 1979[2] |

| Cardiotoxicity | Rat Models | Showed reduced cardiotoxic properties compared to daunorubicin. | Tong et al., 1979[2] |

Reduced Cardiotoxicity: A Key Advantage

A pivotal finding in the preclinical evaluation of this compound was its reduced cardiotoxicity compared to daunorubicin.[2] This observation was a significant step forward in the quest for safer anthracyclines, as cardiotoxicity is a major dose-limiting side effect of this class of drugs. The modification at the C-5 position was hypothesized to alter the molecule's interaction with cardiac tissue, thereby mitigating its damaging effects on the heart.

Mechanism of Action: Insights from the Parent Compound

The mechanism of action of this compound is believed to be similar to that of other anthracyclines, primarily involving the inhibition of topoisomerase II and intercalation into DNA.

dot

Caption: Proposed mechanism of action for this compound.

The anthracycline molecule intercalates between DNA base pairs, leading to a blockade of DNA and RNA synthesis. Additionally, it forms a stable complex with the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme, which ultimately results in DNA damage and the induction of apoptosis in cancer cells. The modification at the C-5 position in this compound may influence its DNA binding affinity and interaction with topoisomerase II, potentially contributing to its altered biological profile.

The Unwritten Chapter: Clinical Development

Despite the promising preclinical data, particularly its reduced cardiotoxicity, there is a notable absence of publicly available information on the clinical development of this compound. Extensive searches of clinical trial registries and scientific literature did not yield any results for clinical trials specifically investigating this compound.

This lack of clinical data could be attributed to several factors, including potential challenges in manufacturing, formulation, or unfavorable pharmacokinetic properties identified in later preclinical stages. It is also possible that other, more promising, second-generation anthracyclines with superior efficacy or safety profiles emerged, shifting the focus of clinical development.

The Clinical Context: Daunorubicin and the Need for Alternatives